Lyngbyastatin 7
Description
Structure
2D Structure
Properties
Molecular Formula |
C48H66N8O12 |
|---|---|
Molecular Weight |
947.1 g/mol |
IUPAC Name |
(2S)-N-[(2S,5S,8S,11R,12S,15Z,18S,21R)-2-benzyl-15-ethylidene-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-(hexanoylamino)pentanediamide |
InChI |
InChI=1S/C48H66N8O12/c1-7-9-11-16-38(59)50-33(21-23-37(49)58)43(62)54-41-28(5)68-48(67)40(27(3)4)53-44(63)35(25-30-17-19-31(57)20-18-30)55(6)47(66)36(26-29-14-12-10-13-15-29)56-39(60)24-22-34(46(56)65)52-42(61)32(8-2)51-45(41)64/h8,10,12-15,17-20,27-28,33-36,39-41,57,60H,7,9,11,16,21-26H2,1-6H3,(H2,49,58)(H,50,59)(H,51,64)(H,52,61)(H,53,63)(H,54,62)/b32-8-/t28-,33+,34+,35+,36+,39-,40+,41+/m1/s1 |
InChI Key |
DZIGKKCSWPSVIO-SWEGFNRNSA-N |
Isomeric SMILES |
CCCCCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H](N2[C@@H](CC[C@@H](C2=O)NC(=O)/C(=C/C)/NC1=O)O)CC3=CC=CC=C3)C)CC4=CC=C(C=C4)O)C(C)C)C |
Canonical SMILES |
CCCCCC(=O)NC(CCC(=O)N)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)C(N2C(CCC(C2=O)NC(=O)C(=CC)NC1=O)O)CC3=CC=CC=C3)C)CC4=CC=C(C=C4)O)C(C)C)C |
Synonyms |
lyngbyastatin 7 |
Origin of Product |
United States |
Origin, Isolation, and Structural Characterization Methodologies
Producing Organism Identification and Cultivation Strategies
Lyngbyastatin 7 is a natural product synthesized by marine cyanobacteria, specifically from species of the genus Lyngbya. unich.itresearchgate.net One of the producing organisms was identified as a species of Lyngbya collected from Kemp Channel in the Florida Keys. acs.org This genus is recognized as a prolific source of bioactive secondary metabolites, with Lyngbya majuscula being a particularly well-studied species that produces a significant number of natural products. pnas.org
Marine strains of Lyngbya are found globally in shallow tropical and subtropical environments. pnas.org While specific cultivation strategies for the express purpose of this compound production are not extensively detailed in the provided results, general approaches for cultivating marine cyanobacteria like Lyngbya are established. These typically involve laboratory cultivation in specialized growth media that mimic their natural marine environment. pnas.org For instance, some strains of Lyngbya majuscula have been successfully cultivated in laboratories for extended periods, enabling the study of their natural products and biosynthetic pathways. pnas.orgresearchgate.net These cultivation efforts are crucial as the quantity of this compound that can be isolated from natural sources is often low. unich.it
Isolation and Purification Techniques
The isolation of this compound from its cyanobacterial source involves a multi-step process designed to separate the compound from a complex mixture of other metabolites. The general procedure begins with the collection and freeze-drying of the cyanobacterial biomass. researchgate.netacs.orgmdpi.com
The dried material is then subjected to solvent extraction. A common method involves using a mixture of dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (MeOH) in a 1:1 ratio. acs.org Another approach uses a mixture of ethyl acetate (B1210297) (EtOAc) and methanol (MeOH), also in a 1:1 ratio. mdpi.com The resulting crude extract contains a wide array of compounds.
To isolate this compound, the crude extract undergoes further separation through partitioning. For example, an extract can be partitioned between hexanes and an 80:20 mixture of methanol and water. The methanol-water fraction, containing the more polar compounds including this compound, is then further partitioned between n-butanol (n-BuOH) and water. mdpi.comnih.gov
The fraction containing this compound is then subjected to various chromatographic techniques for purification. These often include silica (B1680970) gel chromatography and reversed-phase chromatography. mdpi.com The final purification step typically involves high-performance liquid chromatography (HPLC), which yields the pure compound. researchgate.netmdpi.com
Table 1: Overview of Isolation and Purification Steps for this compound
| Step | Description | Solvents/Materials Used |
| Collection & Preparation | Collection of the marine cyanobacterium Lyngbya sp. | - |
| Freeze-drying of the biomass. | - | |
| Extraction | Extraction of the dried biomass to obtain a crude extract. | Dichloromethane-Methanol (1:1) or Ethyl acetate-Methanol (1:1) |
| Partitioning | Separation of compounds based on their polarity. | Hexanes, Methanol-Water, n-Butanol |
| Chromatography | Further separation and purification of the target compound. | Silica gel, Reversed-phase C18 cartridges |
| Final Purification | High-resolution separation to obtain pure this compound. | Reversed-phase High-Performance Liquid Chromatography (HPLC) |
Spectroscopic and Degradation Approaches in Structural Elucidation
The determination of the intricate chemical structure of this compound relies on a combination of advanced spectroscopic methods and chemical degradation techniques.
High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound. researchgate.net The planar structure, which describes the sequence of atoms and bonds, is elucidated primarily through one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy. researchgate.netacs.org Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the connectivity of the molecule. researchgate.net
To establish the absolute configuration of the stereocenters within the molecule, chemical degradation is employed. This involves hydrolyzing the compound into its constituent amino acid and other building blocks. researchgate.net The resulting components are then analyzed using techniques like chiral HPLC and a modified Marfey's analysis to determine their specific stereochemistry. researchgate.netacs.org This comprehensive approach allows for the unambiguous assignment of the three-dimensional structure of this compound. researchgate.net
Table 2: Methods for Structural Elucidation of this compound
| Technique | Purpose |
| High-Resolution Mass Spectrometry (HRESIMS/APCIMS) | Determination of the molecular formula. |
| 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the planar structure and connectivity of atoms. |
| Chemical Degradation (Acid Hydrolysis) | Breaking the molecule down into its constituent units. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation and identification of the stereoisomers of the constituent units. |
| Marfey's Analysis | Determination of the absolute configuration of the amino acid residues. |
Biosynthesis of Lyngbyastatin 7
Genetic Basis: Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Pathways
The molecular scaffold of Lyngbyastatin 7 is the product of a hybrid Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) pathway. researchgate.netmdpi.com These pathways are common in bacteria and fungi for the synthesis of complex natural products. frontiersin.org Unlike ribosomal peptide synthesis, which is limited to the 20 proteinogenic amino acids, NRPSs can incorporate a vast array of non-proteinogenic amino acids, D-amino acids, and fatty acids, and can modify the peptide backbone through N-methylation and cyclization. frontiersin.orgmdpi.com
NRPS and PKS enzymes are large, modular megaenzymes. Each module is responsible for the incorporation and modification of a single amino acid or acyl-CoA extender unit into the growing chain. frontiersin.orgnih.gov The genetic blueprint for these megaenzymes is located in a contiguous region of the organism's DNA known as a biosynthetic gene cluster (BGC). researchgate.netacs.org Analysis of the genome of the producing Lyngbya sp. has led to the identification of a putative NRPS BGC responsible for the assembly of this compound. researchgate.net
The core domains of an NRPS module include:
Adenylation (A) domain: Selects and activates a specific amino acid as an aminoacyl adenylate.
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a thioester bond to its phosphopantetheinyl arm.
Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid of its own module and the growing peptide chain tethered to the T domain of the previous module.
PKS modules share a similar logic but utilize different core domains to assemble polyketide chains from short-chain carboxylic acid units. Key PKS domains include the Ketosynthase (KS), Acyltransferase (AT), and Acyl Carrier Protein (ACP) domains, which are functionally analogous to the C, A, and T domains of NRPSs, respectively. nih.gov The presence of both NRPS and PKS genes within the same cluster underscores the hybrid nature of this compound's biosynthesis. mdpi.com
Proposed Biosynthetic Assembly Line and Enzymatic Transformations
While the specific biosynthetic gene cluster for this compound is yet to be fully characterized, a putative pathway has been proposed based on its structure and by analogy to closely related compounds. researchgate.net The biosynthesis of the similar Lyngbyastatins 1 and 3 is encoded by a 52-kb BGC containing six megaenzymes, which serves as an excellent model. acs.orgnih.gov
The assembly of this compound likely proceeds in a stepwise, assembly-line fashion, with each module adding one building block. The proposed sequence of incorporated units for the core macrocycle is: L-Threonine, an N-terminal side chain precursor, L-Valine, L-N-Methyltyrosine, L-Phenylalanine, and the precursors for the unique (Z)-2-amino-2-butenoic acid (Abu) and 3-amino-6-hydroxy-2-piperidone (Ahp) moieties. researchgate.netrsc.org
Key Enzymatic Transformations:
Initiation and Elongation: The biosynthesis is thought to begin with a loading module that incorporates the first amino acid, likely L-Threonine, onto the NRPS assembly line. Subsequent modules then sequentially add the remaining amino acids. An N-methyltransferase (MT) domain is required for the formation of the N-Me-Tyr residue. acs.org
Formation of the Abu Moiety: The (Z)-2-amino-2-butenoic acid (Abu) unit is believed to be derived from L-Threonine. This transformation likely involves dehydration of a threonine residue that has been incorporated into the peptide chain, a reaction catalyzed by a specialized modification domain within the NRPS module. nih.govtandfonline.com The Abu moiety is crucial for the compound's selectivity towards elastase. nih.govmdpi.com
Formation of the Ahp Moiety: The signature 3-amino-6-hydroxy-2-piperidone (Ahp) ring is a key pharmacophore. nih.govnih.gov Its biosynthesis is proposed to occur late in the assembly process. It is thought to derive from an L-glutamic acid precursor. tandfonline.com The biosynthesis likely involves the reduction of the glutamic acid side chain to a glutamic semi-aldehyde, which, after the full peptide is assembled and cyclized, spontaneously forms the stable hemiaminal Ahp ring structure. tandfonline.comnih.gov
Cyclization and Release: The final step in the assembly of the macrocycle is catalyzed by a Thioesterase (TE) domain, typically located at the end of the last NRPS module. acs.org This domain cleaves the completed linear peptide from the enzyme and catalyzes an intramolecular macrolactonization. The ester bond in this compound is formed between the carboxyl group of the C-terminal amino acid and the hydroxyl group of the N-terminal L-Threonine residue. nih.gov The lariat-like side chain is attached to the α-amino group of this same threonine.
Table 1: Proposed Modular Assembly of this compound
| Module | Enzyme Type | Activated Substrate/Precursor | Key Modifying Domains | Incorporated Unit |
| 1 | NRPS | L-Threonine | - | L-Thr |
| 2 | NRPS | Side Chain Precursor (e.g., Alanine) | - | L-Ala |
| 3 | NRPS | L-Valine | - | L-Val |
| 4 | NRPS | L-Tyrosine | N-Methyltransferase (MT) | L-N-Me-Tyr |
| 5 | NRPS | L-Phenylalanine | - | L-Phe |
| 6 | NRPS | L-Glutamic Acid | Reduction/Oxidation | Ahp precursor |
| 7 | NRPS | L-Threonine | Dehydration | Abu |
This table represents a hypothetical model based on the structure of this compound and biosynthetic data from related compounds.
Comparative Biosynthetic Analysis with Related Ahp-Cyclodepsipeptides
The Lyngbya genus produces a wide variety of Ahp-cyclodepsipeptides, allowing for a comparative analysis that sheds light on how structural diversity is generated biosynthetically.
Somamide B: Isolated from the same cyanobacterial assemblage as this compound, somamide B is structurally very similar but possesses a different side chain. researchgate.net This suggests that the biosynthetic pathways for these two compounds share an almost identical set of core NRPS modules for the macrocycle but differ in the module responsible for incorporating the side chain precursor. This modularity allows for the "mixing and matching" of enzymatic domains to create a library of related compounds.
Tutuilamides: Tutuilamides A-C are also potent elastase inhibitors that share the same Ahp-Abu macrocyclic core as this compound. nih.govrcsb.org Their defining feature is a unique vinyl chloride-containing side chain. rcsb.org The biosynthesis of the tutuilamide macrocycle is presumed to be nearly identical to that of this compound. The primary difference in their BGCs would lie in the modules responsible for synthesizing and attaching the side chain, which in the case of tutuilamides involves a PKS-mediated pathway with a radical halogenation step. rcsb.org The convergent total syntheses developed for both this compound and tutuilamide A, where the macrocycle is built first and the side chain is attached late-stage, mimics this proposed biosynthetic logic of a conserved core machinery and a variable side-chain module. tandfonline.comnih.gov
This comparative view demonstrates that cyanobacteria utilize a modular biosynthetic toolkit to generate structural diversity. Subtle changes in the sequence of NRPS/PKS modules, or the swapping of modules responsible for side-chain synthesis, can lead to the production of a wide array of related but distinct bioactive compounds like this compound.
Total Synthesis and Analog Development of Lyngbyastatin 7
Convergent Synthetic Strategies for Macrocyclic Core Construction
The first total synthesis of Lyngbyastatin 7 was achieved in 31 steps, utilizing a novel and convergent synthetic strategy. nih.govmdpi.com This approach is particularly advantageous as it involves the initial construction of the essential macrocyclic core, followed by the attachment of the pendant side chain at a late stage. nih.gov This method facilitates easier access to a diverse range of analogues, as the side chain can be varied to explore structure-activity relationships and modulate physicochemical properties. nih.gov This strategy has also been adapted for the synthesis of other related natural products, such as tutuilamide A, which shares a common macrocycle with this compound. nih.gov
To enhance the efficiency of the synthesis, several key reaction steps were optimized to improve yields and simplify purification procedures. nih.gov These refinements were critical for producing sufficient material for extensive preclinical investigation. acs.org
One significant improvement involved a deprotection step where a benzyl (B1604629) group was removed. The initial reaction had a low yield of 24%. nih.gov Investigation revealed that the use of methanol (B129727) (MeOH) as a solvent was causing an unintended transesterification side reaction. By switching the solvent to tetrahydrofuran (B95107) (THF) and avoiding MeOH during the process, the reaction yield was dramatically increased to nearly 100%. nih.gov
| Reaction Step Optimization | Initial Condition | Optimized Condition | Initial Yield | Optimized Yield |
| Benzyl Group Deprotection | Methanol (MeOH) as solvent | Tetrahydrofuran (THF) as solvent | 24% | ~100% |
| Building Block 4 Synthesis | BOP-Cl as coupling reagent | PyAOP as coupling reagent | 42% | 91% |
| Building Block 5 Generation | Standard Dimethylformamide (DMF) | Properly dried DMF | 61% | 96% |
Table 1: Summary of key reaction optimizations in the synthesis of this compound intermediates. Data sourced from reference nih.gov.
A significant achievement in the study of this compound has been the development of a scalable synthetic methodology. nih.govmdpi.com This allows for the large-scale production of the key components required for both the final compound and the generation of analogue libraries. acs.org The optimized synthetic conditions have proven scalable, enabling the generation of gram-scale quantities of the necessary building blocks and the macrocyclic core. nih.govacs.org This scale-up was essential to address the supply issue of the natural product and facilitate comprehensive research. nih.gov
| Compound | Role | Scale-Up Quantity |
| Building Block 3 | Intermediate | 4.9 g |
| Building Block 4 | Intermediate | 51.5 g |
| Building Block 5 | Intermediate | 10.2 g |
| Side Chain (6) | Pendant Side Chain | 1.6 g |
| Macrocyclic Core (2) | Key Intermediate | 1.0 g |
Table 2: Gram-scale production of key components for this compound synthesis. Data sourced from reference nih.gov.
Optimization of Key Reaction Steps and Intermediate Preparation
Design Principles for this compound Analogues
The development of a robust synthetic route paved the way for the rational design and synthesis of this compound analogues. acs.orgnih.gov The primary goals were to tailor the complex structure, define the minimal pharmacophore required for activity, and modulate physicochemical properties to improve drug-like characteristics. nih.govacs.org
Structure-activity relationship (SAR) studies were conducted by synthesizing a pilot library of analogues to understand the structural requirements for elastase inhibition. nih.govnih.gov These studies revealed the essential role of the pendant side chain, which was previously thought to be less critical than the Ahp and Abu moieties known to confer general anti-protease activity and elastase selectivity. nih.govacs.org
One study demonstrated the critical nature of the side chain by creating a simplified analogue where the side chain was replaced with a small acetyl group. researchgate.net This modification resulted in a 300-fold decrease in inhibitory activity against human neutrophil elastase (HNE), confirming the side chain's importance. researchgate.net Further studies comparing this compound with the related natural product tutuilamide A, which differs in its side chain, showed they were nearly equipotent against HNE. nih.gov This suggests that the side chain offers a key site for modification to fine-tune potency and selectivity against different proteases. nih.govnih.gov The design of these analogues was guided by molecular modeling of the interactions within the elastase binding site. researchgate.netnih.gov
A key consideration in the design of this compound analogues was the modulation of their physicochemical properties, particularly lipophilicity and hydrophilicity, which can significantly impact a drug candidate's pharmacokinetic profile. nih.gov The late-stage attachment of the pendant side chain in the convergent synthesis provided an ideal platform for this exploration. nih.govrsc.org
Analogues were designed by:
Altering the length of the terminal lipid chain. nih.gov
Replacing the side chain amide of the glutamine residue with other polar functional groups. nih.gov
Attaching groups with varying degrees of lipophilicity or hydrophilicity to the end of the side chain. nih.gov
The design process was aided by the calculation of cLogD values to predict the lipophilicity of the resulting molecules. researchgate.netnih.gov This approach successfully generated active molecules with a range of different lipophilicities, providing opportunities to develop formulations suitable for various administration routes. nih.gov
| Compound | Description | cLogD (pH 7.4) | HNE IC₅₀ (nM) |
| This compound (1) | Natural Product | 1.34 | 29 ± 2 |
| Analogue 15 | Shortened side chain | 0.99 | >10000 |
| Analogue 16 | Acetyl group side chain | -0.16 | 8950 ± 120 |
| Analogue 17 | Modified side chain | 2.56 | 103 ± 6 |
| Analogue 18 | Modified side chain | 0.81 | 197 ± 15 |
Table 3: Physicochemical properties (cLogD) and in vitro activity (IC₅₀) of this compound and selected analogues against Human Neutrophil Elastase (HNE). Data sourced from reference nih.gov.
Molecular Mechanism of Human Neutrophil Elastase Inhibition
Enzyme Kinetics and Potency Assessment
The inhibitory potency of Lyngbyastatin 7 has been quantified through the determination of its inhibition constants (IC50 values) against HNE and the related enzyme, porcine pancreatic elastase (PPE).
This compound demonstrates potent inhibition of both HNE and PPE. Reported IC50 values for HNE are in the low nanomolar range, with specific values cited as 0.85 nM, 23 nM, and 29 nM in various studies. mdpi.comoaepublish.comnih.govnih.gov Its inhibitory activity against PPE is also significant, with reported IC50 values of 11.5 nM and 47.3 nM. nih.govmdpi.com The variation in reported IC50 values can be attributed to different assay conditions. nih.gov For instance, one study comparing this compound and Tutuilamide A side-by-side found them to be nearly equipotent against HNE. nih.govnih.gov
Table 1: IC50 Values of this compound against Elastases
| Enzyme | IC50 (nM) | Reference(s) |
|---|---|---|
| Human Neutrophil Elastase (HNE) | 0.85 | nih.govnih.gov |
| Human Neutrophil Elastase (HNE) | 23 | mdpi.comresearchgate.net |
| Human Neutrophil Elastase (HNE) | 29 | oaepublish.comnih.gov |
| Porcine Pancreatic Elastase (PPE) | 11.5 | nih.gov |
| Porcine Pancreatic Elastase (PPE) | 47.3 | mdpi.com |
Specificity Profiling against Serine Proteases and Other Enzyme Classes
A key characteristic of an effective enzyme inhibitor is its selectivity. This compound has been extensively profiled to determine its inhibitory activity against a wide range of proteases.
Screening of this compound at a 10 μM concentration against a panel of 68 proteases revealed a preferential inhibition of serine proteases. nih.govnih.gov It completely inhibited elastase, chymotrypsin, and proteinase K at this concentration. nih.govnih.gov However, it shows a clear preference for elastase over chymotrypsin. nih.gov While it does inhibit other serine proteases like cathepsin G, kallikrein 8, kallikrein 12, and plasma kallikrein, this inhibition is only partial. nih.gov
Importantly, this compound shows no inhibitory activity against other major classes of proteases, including cysteine carboxypeptidases, metalloproteases, and aspartic proteases. nih.gov This high degree of selectivity is a crucial attribute, minimizing the potential for off-target effects. The lack of reactivity with cysteine, aspartic, and metalloproteases underscores its specificity for serine proteases. oaepublish.com
Selective Inhibition of Elastase over Chymotrypsin, Proteinase K, and Broad Protease Panels
Structural Basis of Enzyme-Inhibitor Interaction
The precise mechanism of how this compound inhibits elastase has been elucidated through co-crystallization studies.
The co-crystal structure of this compound bound to porcine pancreatic elastase has been solved at a high resolution of 1.55 Å. nih.govfrontiersin.org This structural analysis revealed that this compound acts as a substrate mimic. mdpi.comresearchgate.netnih.gov The 2-amino-2-butenoic acid (Abu) and N-terminal residues of the inhibitor occupy the S1 to S4 subsites of the enzyme's active site. mdpi.comresearchgate.netfrontiersin.org The Abu moiety, in particular, is a key residue for elastase inhibition and plays a significant role in the inhibitor's potency. nih.govnih.gov The complex is stabilized by extensive hydrogen bonding and van der Waals interactions between the inhibitor and the enzyme's active site residues. nih.gov
Identification of Key Binding Site Residues and Subsite Occupancy (S1-S4)
The inhibitory action of this compound against Human Neutrophil Elastase (HNE) is rooted in its ability to act as a substrate mimic, effectively occupying the enzyme's active site. researchgate.netnih.govfrontiersin.org Co-crystallization studies with porcine pancreatic elastase (PPE), a structurally similar and accepted model for HNE, reveal that this compound's N-terminal residues and its characteristic 2-amino-2-butenoic acid (Abu) moiety occupy the S1 to S4 substrate binding pockets of the enzyme. researchgate.netnih.govfrontiersin.org
The S1 subsite, a primary determinant of substrate specificity in elastase, is notably occupied by the Abu moiety of this compound. researchgate.netfrontiersin.org This interaction is considered crucial for the compound's high potency and selectivity towards elastase. researchgate.netnih.gov The ethylidene group of the Abu unit engages in a significant non-covalent interaction within this S1 pocket. researchgate.netfrontiersin.org The remainder of the macrocycle and the pendant side chain extend to occupy the S2, S3, and S4 subsites, establishing multiple points of contact that stabilize the enzyme-inhibitor complex. For instance, the linear hexanoic acid portion of the side chain demonstrates a favorable fit within the binding pocket, where it makes non-bonded contact with residues such as Val103 and Arg226. nih.gov
The table below summarizes the key interactions between this compound and the elastase active site residues, as determined from co-crystallization and molecular modeling studies.
| Subsite | This compound Moiety | Interacting Elastase Residue(s) | Interaction Type |
| S1 | 2-amino-2-butenoic acid (Abu) | Ser203 | Non-bonded interaction |
| S1 | 2-amino-2-butenoic acid (Abu) | Gly201, Ser222 | Hydrogen Bonding |
| S1 | 2-amino-2-butenoic acid (Abu) | Thr44 | Indirect Hydrogen Bonding (via H₂O) |
| S2-S4 | N-terminal residues | Not specified | Subsite Occupancy |
| Binding Pocket | Hexanoic acid side chain | Val103, Arg226 | Non-bonded Interactions |
| Active Site | Gln side chain carbonyl | Active site H₂O | Hydrogen Bonding Network |
Data derived from studies on porcine pancreatic elastase, a homolog of HNE. nih.govfrontiersin.org
Analysis of Hydrogen Bonding and Non-Bonded Interactions at the Active Site
The stability of the this compound-elastase complex is significantly reinforced by a network of hydrogen bonds and non-bonded interactions. nih.gov The Abu residue, anchored in the S1 pocket, is a key player in this network. Its ethylidene group forms a non-bonded interaction with Ser203, while also participating in direct hydrogen bonds with Gly201 and Ser222. frontiersin.org An indirect hydrogen bond is also formed with Thr44, mediated by a water molecule. frontiersin.org
Beyond the S1 pocket, this compound exhibits extensive van der Waals interactions and further hydrogen bonding with elastase and several water molecules within the active site. nih.gov A notable and previously undemonstrated feature is a network of intramolecular hydrogen bonds involving the side chain carbonyl of the glutamine (Gln) moiety. nih.gov This carbonyl interacts with an active site water molecule, which in turn connects with the carbonyl groups of the threonine (Thr) and 3-amino-6-hydroxy-2-piperidone (Ahp) residues of the inhibitor. nih.gov This interaction highlights the importance of the Gln or a similar moiety at this position for stabilizing the bound conformation. nih.gov
Furthermore, the pendant side chain contributes significantly to the binding affinity. The linear hexanoic acid of this compound fits optimally into the elastase binding pocket, engaging in non-bonded interactions with Val103 and Arg226. nih.gov These collective interactions underscore a complex binding mode that extends beyond the minimal pharmacophore, requiring the entire macrocyclic structure and its side chain for full recognition and potent inhibition of HNE. nih.gov
Computational Approaches in Mechanism Prediction
Computational methods, particularly molecular docking, have become instrumental in predicting and rationalizing the inhibitory mechanism of compounds like this compound. nih.govnih.gov These in silico approaches allow for the virtual evaluation of interactions between the inhibitor and the enzyme's binding site. nih.gov By using the co-crystal structure of this compound with porcine pancreatic elastase (PPE) as a validated starting point, researchers can build and refine models of its interaction with the disease-relevant human neutrophil elastase (HNE). nih.govnih.gov Such studies are crucial for understanding the molecular basis of the compound's potent antiproteolytic activity and for designing new analogues with potentially improved affinity or selectivity. nih.govnih.gov
Molecular Docking Simulations (e.g., with HNE, KLK7)
Molecular docking simulations have been extensively used to investigate the binding of this compound to HNE and other related serine proteases, such as kallikrein 7 (KLK7). nih.govrsc.org These studies aim to elucidate the intricate molecular details that govern potency and selectivity. nih.gov For instance, docking this compound into the crystal structure of HNE (PDB ID: 3Q76) and KLK7 (PDB ID: 2QXI) provides insights that account for the differential activities observed against various proteases. nih.govrsc.org
This compound is a highly potent inhibitor of both HNE and KLK7, with reported IC₅₀ values of 0.85 nM and 3.1 nM, respectively. nih.govresearchgate.netnih.gov Docking models help to rationalize this potent activity by revealing favorable binding poses and interaction networks. nih.gov Comparisons with related compounds, such as tutuilamide A, in docking studies against both HNE and its porcine counterpart (PPE) have highlighted subtle differences in side-chain interactions that can significantly modulate potency and cross-species selectivity. nih.gov The docking results for KLK7 also help to explain the strong inhibition of this protease, showing a density of hydrogen bonds similar to that observed in the HNE-inhibitor complex. nih.gov These computational findings serve as a proof-of-concept that the this compound macrocyclic scaffold can be diversified to fine-tune the activity and selectivity of serine protease inhibitors. nih.gov
Preclinical Biological Activity in Model Systems
In Vitro Cytoprotective Effects in Cellular Models
Studies utilizing in vitro models have highlighted the cytoprotective capabilities of Lyngbyastatin 7, particularly in the context of lung tissue.
Protection of Bronchial Epithelial Cells against Elastase-Induced Antiproliferation
This compound has shown a strong capacity to protect human bronchial epithelial cells (BEAS-2B) from the antiproliferative effects induced by elastase. acs.orgnih.gov In cellular assays, it effectively counteracted the detrimental impact of elastase on cell growth. nih.govnih.gov The protective effect of this compound in this model was found to be significantly more potent than that of sivelestat (B1662846), a clinically approved elastase inhibitor. nih.gov
Modulation of Elastase-Triggered Pro-Inflammatory Cytokine Expression (e.g., sICAM-1, IL-1β)
A key aspect of this compound's activity is its ability to modulate the expression of pro-inflammatory molecules triggered by elastase. Research has shown that elastase upregulates the transcription of several pro-inflammatory cytokines in bronchial epithelial cells. nih.gov
This compound effectively attenuates the elastase-induced transcription of soluble Intercellular Adhesion Molecule-1 (sICAM-1) and Interleukin-1 beta (IL-1β). thieme-connect.comthieme-connect.com Elastase promotes the shedding of ICAM-1 from the cell surface, leading to increased levels of soluble ICAM-1 (sICAM-1), a biomarker for inflammation. nih.govnih.gov this compound has been shown to reduce this elastase-mediated shedding. nih.gov
Furthermore, elastase significantly induces the transcription of IL-1β, a key pro-inflammatory cytokine in various pulmonary diseases. nih.govnih.govjci.org this compound has demonstrated the ability to strongly abrogate this elastase-triggered induction of IL-1β expression. acs.orgnih.gov This modulation of pro-inflammatory cytokine expression underscores the anti-inflammatory potential of this compound. mdpi.com
Comparative Evaluation with Reference Elastase Inhibitors
This compound has been compared with other elastase inhibitors, notably sivelestat and other natural products like symplostatin 5 and tutuilamide A.
In enzymatic assays, this compound exhibited potent inhibition of both porcine pancreatic elastase (PPE) and human neutrophil elastase (HNE). nih.gov While its inhibitory activity against HNE was comparable to that of sivelestat and symplostatin 5, its potency against PPE was significantly higher than sivelestat's. nih.gov
When assessed for its ability to protect bronchial epithelial cells from elastase-induced antiproliferative effects, this compound was markedly more effective than sivelestat. nih.gov It also showed greater efficiency in inactivating HNE at the cellular level compared to symplostatin 5. nih.gov
In a side-by-side comparison with tutuilamide A, another marine-derived elastase inhibitor, both compounds were found to be approximately equipotent against HNE. nih.gov This highlights the potential of the shared macrocyclic scaffold for developing potent and selective elastase inhibitors. nih.gov
Below is a data table summarizing the comparative inhibitory activities.
| Compound | Target Enzyme | IC50 |
| This compound | Porcine Pancreatic Elastase (PPE) | 88 nM nih.gov |
| Human Neutrophil Elastase (HNE) | 100 nM nih.gov | |
| Sivelestat | Porcine Pancreatic Elastase (PPE) | 3080 nM nih.gov |
| Human Neutrophil Elastase (HNE) | 123 nM nih.gov | |
| Symplostatin 5 | Human Neutrophil Elastase (HNE) | 161 nM nih.gov |
| Tutuilamide A | Human Neutrophil Elastase (HNE) | ~ equipotent to this compound nih.gov |
Structure Activity Relationship Sar Studies
Influence of Macrocyclic Core Modifications on Inhibitory Potency
The 19-membered cyclic depsipeptide core of lyngbyastatin 7 is a critical determinant of its inhibitory activity. nih.gov This macrocyclic structure is characterized by the presence of unique modified amino acids, which contribute to a rigid conformation. nih.govmdpi.com This rigidity, reinforced by hydrogen bonding between the 3-amino-6-hydroxy-2-piperidone (Ahp) moiety and the opposite valine residue, is thought to make the inhibitor difficult for proteases to hydrolyze. mdpi.comfrontiersin.org
The conformation and flexibility of the macrocyclic core can significantly impact biological activity. mdpi.com While specific studies focusing solely on modifications to the core of this compound are limited, research on related cyclodepsipeptides highlights the importance of the core's integrity. For instance, in largazole, another marine-derived cyclodepsipeptide, alterations to the macrocyclic core affected its histone deacetylase (HDAC) inhibitory activity and selectivity. mdpi.com This suggests that the specific arrangement of atoms within the this compound macrocycle is likely optimized for binding to the active site of elastase.
Crystal structure analyses of similar depsipeptides complexed with serine proteases reveal that the macrocycle adopts a substrate-like binding mode, fitting into the S- and S'-pockets of the enzyme without being cleaved. mdpi.com Any modifications that disrupt this precise conformational fit would likely lead to a decrease in inhibitory potency.
Elucidation of the Essential Role of the Pendant Side Chain in Elastase Inhibition
A pivotal finding in the SAR of this compound is the indispensable role of its pendant side chain. nih.govacs.org While the macrocyclic core contains the pharmacophore, the side chain is crucial for achieving high-potency elastase inhibition. nih.gov Studies have demonstrated that the macrocycle alone, even in an acetylated form, is insufficient to significantly inhibit elastase. nih.gov
Shortening the side chain to a simple acetyl group resulted in a more than 300-fold decrease in inhibitory activity. nih.gov This underscores that a minimal side chain length is necessary for effective recognition and binding to human neutrophil elastase (HNE). nih.gov The side chain's threonine and alanine (B10760859) residues have been shown to bind to the S3 and S4 subunits of the protease. mdpi.com
However, the binding pocket of elastase appears to be sensitive to bulky functional groups, particularly at the point where the side chain connects to the macrocycle. nih.gov For example, replacing the side chain with a Boc group led to a complete loss of activity. nih.gov Conversely, the introduction of bulky groups at the terminal end of the side chain resulted in only a slight decrease in potency. nih.gov This suggests that while the presence and length of the side chain are critical, there is some tolerance for modifications at its distal end.
Table 1: Influence of Side Chain Modifications on Elastase Inhibitory Potency
| Compound | Side Chain Modification | IC₅₀ (nM) for HNE Inhibition | Fold Change in Activity vs. This compound |
| This compound (1) | Natural Side Chain | 100 | 1 |
| Analogue (16) | Acetyl group | >30,000 | >300-fold decrease |
| Analogue (15) | Boc group | Inactive | Complete loss |
Data sourced from Luo & Luesch, 2020. nih.gov
Contribution of Modified Amino Acid Moieties (e.g., 3-amino-6-hydroxy-2-piperidone (Ahp), 2-amino-2-butenoic acid (Abu)) to Selectivity and Potency
The modified amino acid residues within the macrocyclic core are hallmarks of this class of inhibitors and play a crucial role in their activity and selectivity. nih.govnih.gov The 3-amino-6-hydroxy-2-piperidone (Ahp) moiety is considered a key pharmacophore, essential for serine protease inhibition. mdpi.comnih.gov Structural or conformational changes to the Ahp unit are known to negatively affect activity. mdpi.com The hydroxyl group of Ahp is pivotal in pre-locking the core ring into its bioactive conformation through hydrogen bonding. nih.gov However, the O-methylation of the Ahp unit in lyngbyastatin 6, forming an Amp (3-amino-6-methoxy-piperidone) residue, retained protease-inhibitory activity, indicating that the hydroxyl group itself is not absolutely critical for inhibition. mdpi.com
The (Z)-2-amino-2-butenoic acid (Abu) moiety, situated adjacent to the Ahp residue, is another critical component that contributes to the high potency and selectivity of this compound for elastase. mdpi.comnih.govacs.org This feature is common among marine-derived cyclodepsipeptides with potent anti-elastase activity and is notably absent in terrestrial or freshwater counterparts. nih.gov The Abu residue occupies the S1 subsite of the protease, a key interaction for potent inhibition. nih.gov Hydrophobic residues at this position, like Abu, generally confer selectivity for elastase. mdpi.com
Impact of Terminal Lipid Chain Length and Polar Functional Group Substitutions on Activity
The pendant side chain of this compound terminates in a lipid component, and modifications to this part of the molecule have been explored to modulate its physicochemical properties and activity. nih.gov SAR studies have investigated changes in the length of this terminal lipid chain and the substitution of polar functional groups. nih.gov
In a comparison with related natural products like lyngbyastatins 8-10, which share the same depsipeptide core but have different side chains, the reduced potency was attributed to these differences. mdpi.commdpi.comnih.gov It is proposed that the presence of exclusively hydrophobic residues in the pendant chain of these analogues may lead to less favorable electrostatic interactions and hydrogen bonding with the enzyme compared to the side chain of this compound. mdpi.commdpi.com
Conversely, studies on largamides A-C, which also inhibit elastase, suggest that the carboxylic acid functionality of their glutamic acid moiety plays a role in inhibition. frontiersin.orgnih.gov This indicates that incorporating polar functionalities can be a viable strategy. In synthetic analogues of this compound, replacing the side chain amide of Gln with other polar functional groups has been an area of focus. nih.gov While detailed data on a wide range of these modifications are not extensively published, the principle is to modulate properties like solubility and cell permeability without compromising the essential binding interactions. nih.gov The attachment of hydrophilicity- or lipophilicity-modulating groups at the terminus of the pendant side chain is a key strategy for optimizing the druglike properties of this potent natural product. nih.gov
Pharmacological Lead Optimization and Future Research Directions
Evaluation of Metabolic Stability in Biological Matrices (e.g., Serum, Microsomes)
A critical step in the development of any potential therapeutic is the assessment of its metabolic stability. Early-stage evaluation of a compound's stability in relevant biological environments can provide crucial insights into its potential for in vivo efficacy and help identify metabolic liabilities. researchgate.net
Lyngbyastatin 7 has demonstrated a promising profile in this regard. In vitro studies have shown that this compound is remarkably stable in human serum, with the compound remaining intact over a 24-hour period at 37°C. nih.gov This high serum stability is a favorable characteristic for a drug candidate. oaepublish.com
Furthermore, its metabolic rate in human liver microsomes was assessed to be reasonable, further supporting its drug-like properties and lead status. nih.govnih.gov The stability was evaluated in the presence and absence of NADPH, a key cofactor for many metabolic enzymes. nih.gov This favorable stability profile in both serum and microsomes suggests that this compound possesses a degree of resistance to degradation by common metabolic pathways, a crucial attribute for maintaining therapeutic concentrations in the body. nih.govresearchgate.net
Table 1: In Vitro Stability of this compound
| Biological Matrix | Condition | Stability | Reference |
|---|---|---|---|
| Human Serum | 37°C, 24 hours | Remarkably stable, remained intact | nih.gov |
| Human Microsomes | With and without NADPH | Reasonable metabolic rate | nih.gov |
Strategies for Minimal Pharmacophore Definition and Simplified Analogues
To enhance the therapeutic potential of this compound, researchers have focused on defining its minimal pharmacophore—the essential structural features required for its biological activity. nih.govacs.org This knowledge is instrumental in designing simplified analogues with improved physicochemical properties and synthetic accessibility. nih.gov
Initial studies have revealed that the 3-amino-6-hydroxy-2-piperidone (Ahp) and the (Z)-2-amino-2-butenoic acid (Abu) moieties are key components for its anti-elastase activity and selectivity. nih.govnih.gov However, subsequent research has demonstrated that the macrocycle alone, even in an acetylated form, is not sufficient for significant enzyme inhibition. nih.gov
The pendant side chain plays a crucial role in the inhibitory activity of this compound. nih.govnih.gov Structure-activity relationship (SAR) studies involving the synthesis and evaluation of a pilot library of analogues have provided critical insights. nih.gov Shortening the side chain to a simple acetyl group resulted in a more than 300-fold decrease in activity, highlighting the importance of the side chain's length and composition for effective binding to human neutrophil elastase. nih.gov Conversely, introducing a bulky Boc group on the side chain led to a complete loss of activity. nih.gov
These findings underscore that the minimal structural requirements for elastase inhibition by this class of compounds extend beyond the traditionally recognized Ahp and Abu units. nih.govnih.gov A scalable synthesis strategy that allows for late-stage attachment of the side chain has been developed, facilitating the creation of diverse analogues to further probe the pharmacophore and optimize activity. nih.govmdpi.com
Table 2: Structure-Activity Relationship of this compound Analogues
| Analogue Modification | Effect on HNE Inhibitory Activity | Reference |
|---|---|---|
| Shortened side chain (acetyl group) | Over 300-fold decrease | nih.gov |
| Bulky side chain (Boc group) | Complete loss of activity | nih.gov |
| Terminal cyclohexyl group | Maintained significant activity | nih.gov |
| Terminal morpholine (B109124) group | Maintained significant activity | nih.gov |
Computational Design and Virtual Screening of Next-Generation Inhibitors
Computational approaches, including molecular docking and virtual screening, are powerful tools for accelerating the design and discovery of next-generation inhibitors based on the this compound scaffold. nih.govnih.gov These methods leverage the three-dimensional structures of target enzymes to predict the binding modes and affinities of potential inhibitors. nih.gov
Molecular docking studies of this compound with human neutrophil elastase have provided a structural basis for its inhibitory mechanism, showing interactions with the enzyme's binding site. rsc.org This understanding, combined with SAR data, can guide the rational design of new analogues with enhanced potency and selectivity. nih.govnih.gov For instance, computational analyses have been used to inform the design of a pilot library of this compound analogues by considering interactions with the elastase binding site and the lipophilicity of the pendant side chain. nih.gov
Virtual screening of compound libraries against the HNE crystal structure can identify novel chemotypes that mimic the key interactions of this compound. nih.gov Furthermore, in silico studies have explored the potential of this compound and related compounds to inhibit other enzymes, such as BACE1, which is implicated in Alzheimer's disease, suggesting the potential for scaffold hopping and repurposing. hep.com.cn Molecular dynamics simulations can further validate the stability of ligand-protein complexes predicted by docking studies. hep.com.cn
Development as Chemical Probes for Protease Biology
The potent and selective nature of this compound makes it an excellent candidate for development as a chemical probe to investigate the roles of proteases in various biological processes. nih.govufl.edu Chemical probes are small molecules that can be used to selectively modulate the activity of a specific protein, thereby enabling the study of its function in a cellular or in vivo context. ufl.eduacs.org
The Ahp-cyclodepsipeptide scaffold of this compound has been suggested as a suitable starting point for designing non-covalent inhibitors for S1 serine proteases. mdpi.com By modifying the this compound structure, it is possible to develop selective probes for other related proteases. For example, cyanobacterial peptides have been used as a prototype for designing potent inhibitors and selective chemical probes for other aspartic proteases. ufl.edursc.org
The development of this compound-based probes could facilitate the identification of new substrates for HNE and other proteases, as well as elucidate their involvement in disease pathogenesis. nih.gov The availability of a scalable synthesis for this compound and its analogues is crucial for generating the quantities of these compounds needed for such chemical biology studies. nih.govmdpi.com
Q & A
Q. What are the key structural features of Lyngbyastatin 7 that underpin its biological activity?
this compound is a cyclic depsipeptide comprising multiple amino acid residues, including a unique β-amino acid and a thiazole moiety. Its structure features peptide bonds (-CONH-), hydroxyl (-OH), and amino (-NH2) functional groups, as well as two aromatic phenyl rings (C6H5) that may enhance hydrophobic interactions with biological targets like elastase enzymes . These structural elements are critical for its conformational stability and binding affinity. Researchers should prioritize nuclear magnetic resonance (NMR) and X-ray crystallography to validate structural motifs, as these techniques resolve spatial arrangements critical for activity .
Q. What in vitro assays are recommended to evaluate the elastase inhibitory activity of this compound?
Standard assays involve fluorogenic or colorimetric substrates (e.g., N-methoxysuccinyl-Ala-Ala-Pro-Val-AMC) to measure enzyme inhibition kinetics. Pre-incubate this compound with human neutrophil elastase (HNE) or pancreatic elastase, then add substrate and monitor hydrolysis rates via fluorescence/absorbance. Include positive controls (e.g., sivelestat) and calculate IC50 values using dose-response curves. Ensure triplicate measurements and statistical validation (e.g., ANOVA) to minimize variability .
Q. How can researchers confirm the purity and identity of synthesized this compound?
Combine high-performance liquid chromatography (HPLC) with mass spectrometry (MS) for purity assessment. Use reversed-phase C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to resolve impurities. Confirm molecular identity via high-resolution MS (HRMS) and compare retention times with authentic standards. For novel syntheses, provide detailed NMR data (1H, 13C, 2D COSY/HSQC) in supplementary materials to verify stereochemistry .
Advanced Research Questions
Q. How should discrepancies in reported IC50 values for this compound across studies be resolved?
Contradictions in potency data often arise from methodological differences, such as enzyme source (e.g., recombinant vs. tissue-derived), substrate concentrations, or assay pH. Conduct a meta-analysis of published protocols to identify variables influencing activity. Reproduce key studies under standardized conditions, and use Bland-Altman plots to assess inter-laboratory variability. Address principal contradictions by isolating confounding factors (e.g., buffer composition) through controlled experiments .
Q. What strategies mitigate challenges in scaling this compound synthesis for in vivo studies?
Scaling peptide synthesis requires optimizing solid-phase techniques to improve yield and reduce epimerization. Use microwave-assisted coupling for sterically hindered residues and employ orthogonal protecting groups (e.g., Fmoc/Boc) for selective deprotection. Purify intermediates via flash chromatography, and validate batch consistency using LC-MS. For in vivo applications, consider PEGylation or lipid conjugation to enhance solubility and bioavailability .
Q. How does this compound’s selectivity for elastase compare to structurally analogous cyanobacterial compounds?
Comparative studies with Lyngbyastatin 4 and Symplostatin 5 reveal that minor structural variations (e.g., substitution of β-amino acid residues or absence of sulfate groups) significantly alter target specificity. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics against elastase isoforms. Molecular docking simulations can map interactions between structural motifs (e.g., phenyl rings) and enzyme active sites, guiding structure-activity relationship (SAR) models .
Q. What methodologies assess the stability of this compound under physiological conditions?
Incubate this compound in simulated biological fluids (e.g., plasma, PBS at pH 7.4) at 37°C. Withdraw aliquots at timed intervals and quantify degradation via LC-MS. Identify metabolites using tandem MS/MS and compare with control samples. For long-term stability, conduct accelerated degradation studies under varied temperatures/humidity levels, and apply Arrhenius kinetics to predict shelf-life .
Q. How can reproducibility of this compound studies be enhanced across research groups?
Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles by publishing raw datasets, synthetic protocols, and analytical parameters in open repositories (e.g., Zenodo). Provide step-by-step video demonstrations of critical procedures (e.g., cyclic peptide cyclization) in supplementary materials. Collaborate via inter-laboratory ring trials to validate key findings and establish consensus protocols .
Data Presentation and Validation Guidelines
- Tables : Include IC50 values, synthetic yields, and stability data in comparative tables with error margins (e.g., ±SEM).
- Figures : Use line graphs for dose-response curves and heatmaps for binding affinity comparisons. Annotate chromatograms/spectra with peak assignments .
- Supplementary Materials : Deposit NMR spectra, HPLC chromatograms, and crystallographic data in publicly accessible databases (e.g., PubChem) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
